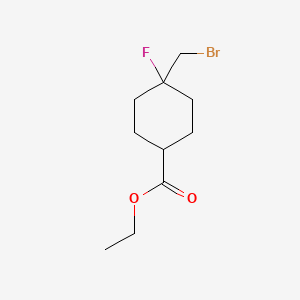

![molecular formula C23H36N5O14P B13913755 (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B and HIV/AIDS. This compound is marketed under the brand name Viread and is often included in combination therapies for its efficacy in inhibiting viral replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction occurs in a suitable solvent and may involve a dehydrating agent. The resulting Tenofovir Disoproxil is then purified and converted into its fumarate salt .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate has been optimized to improve yield and reduce environmental impact. Key improvements include the use of a Grignard reagent and tert-butanol in place of magnesium tert-butoxide, and the development of a virtually solvent-free approach. This process also includes a work-up and purification protocol to isolate a pure diethyl phosphonate ester .

Análisis De Reacciones Químicas

Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, phosphorylation, and esterification.

Common Reagents and Conditions:

Phosphorylation: Tenofovir is phosphorylated to tenofovir diphosphate, which is the active form of the drug.

Esterification: The synthesis of Tenofovir Disoproxil involves esterification with chloromethyl isopropyl carbonate.

Major Products: The major products formed from these reactions include tenofovir diphosphate, which is the active metabolite, and various intermediates used in the synthesis process .

Aplicaciones Científicas De Investigación

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in the study of nucleotide analogs and their interactions with enzymes.

Biology: Research focuses on its mechanism of action and resistance patterns in viral replication.

Mecanismo De Acción

Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .

Comparación Con Compuestos Similares

Tenofovir Alafenamide: A newer prodrug of tenofovir that accumulates in lymphoid tissues, leading to lower plasma concentrations and reduced side effects.

Adefovir Dipivoxil: Another nucleotide analog used in the treatment of hepatitis B, but less potent and with a different safety profile.

Comparison: Tenofovir Disoproxil Fumarate is unique in its balance of efficacy and safety. While Tenofovir Alafenamide offers improved renal and bone safety, Tenofovir Disoproxil Fumarate remains widely used due to its established efficacy and availability in generic forms . Adefovir Dipivoxil, on the other hand, has largely been replaced by Tenofovir Disoproxil Fumarate due to its superior potency and safety profile .

Propiedades

Fórmula molecular |

C23H36N5O14P |

|---|---|

Peso molecular |

637.5 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine |

InChI |

InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1 |

Clave InChI |

WPIDCVJSAMWXHR-KPJQVXLKSA-N |

SMILES isomérico |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O |

SMILES canónico |

CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)

![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)

![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)